1,1,1,2,2-Pentachlorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachlorododecane is a chlorinated hydrocarbon with the molecular formula C12H21Cl5. This compound is characterized by the presence of five chlorine atoms attached to a dodecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
Preparation Methods
The synthesis of 1,1,1,2,2-Pentachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Catalysts: Commonly used catalysts include iron or aluminum chloride.
Solvents: Chlorinated solvents such as carbon tetrachloride are often used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
1,1,1,2,2-Pentachlorododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of alcohols or ethers.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major products formed from these reactions include chlorinated carboxylic acids, alcohols, and ethers.
Scientific Research Applications
1,1,1,2,2-Pentachlorododecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes due to its lipophilic nature, affecting membrane integrity and function. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved include:
Cell Membranes: Disruption of lipid bilayers.
Enzymes: Inhibition or modification of enzyme activity.
Comparison with Similar Compounds
1,1,1,2,2-Pentachlorododecane can be compared with other chlorinated hydrocarbons such as 1,1,1,2,3-Pentachloropropane and 1,1,2,2,3-Pentachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties.
Similar Compounds
1,1,1,2,3-Pentachloropropane: A chlorinated hydrocarbon with a different chlorination pattern.
1,1,2,2,3-Pentachloropropane: Another chlorinated hydrocarbon with unique properties due to its specific chlorine arrangement.
Properties
CAS No. |
214327-67-0 |
---|---|
Molecular Formula |
C12H21Cl5 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1,1,1,2,2-pentachlorododecane |
InChI |
InChI=1S/C12H21Cl5/c1-2-3-4-5-6-7-8-9-10-11(13,14)12(15,16)17/h2-10H2,1H3 |
InChI Key |
HQHMCXURKMDEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.